molecular formula C8H5NO3 B6326361 Furo[2,3-b]pyridine-4-carboxylic acid CAS No. 1500260-63-8

Furo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B6326361
CAS No.: 1500260-63-8
M. Wt: 163.13 g/mol
InChI Key: KFZNEWDBYCXJFZ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3 It is part of the furo[2,3-b]pyridine family, which consists of fused pyridine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-b]pyridine-4-carboxylic acid can be achieved through various methods. One notable method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid. This method enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This one-pot synthesis provides good to excellent yields and high diastereo- and enantioselectivities.

Industrial Production Methods

These suppliers often provide the compound in bulk quantities, ensuring its availability for large-scale research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include gold, palladium, and phosphoric acid for catalytic processes . Other reagents may include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the asymmetric [4 + 2] cycloaddition process yields enantioenriched furo[2,3-b]pyridine derivatives .

Scientific Research Applications

Furo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Furo[2,3-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it a valuable compound for various research applications.

Properties

IUPAC Name

furo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNEWDBYCXJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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